

Application of 3,5-Dichloropyridazine in Agrochemical Formulations: A Detailed Guide

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Compound of Interest

Compound Name: 3,5-Dichloropyridazine

Cat. No.: B104411

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Introduction

3,5-Dichloropyridazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals.[1][2] Its unique chemical structure, featuring an aromatic six-membered ring with two adjacent nitrogen atoms and two chlorine substituents, allows for diverse chemical modifications, leading to the development of potent herbicides and fungicides.[3] The presence of chlorine atoms enhances the reactivity of the pyridazine ring, making it a valuable precursor for introducing various functional groups to achieve desired biological activity. This document provides detailed application notes and experimental protocols for the use of **3,5-dichloropyridazine** and its close isomer, 3,6-dichloropyridazine, in the formulation of agrochemicals, targeting researchers, scientists, and professionals in the field of agrochemical development.

I. Agrochemicals Derived from Dichloropyridazines

The pyridazine nucleus is a well-established pharmacophore in agrochemical discovery, with several commercialized products and numerous compounds under investigation.

Dichloropyridazines, in particular, are precursors to a variety of active ingredients.

Herbicides

Pyridazine-based herbicides are known to act through various mechanisms, including the inhibition of photosynthesis.[4] A notable example of a herbicide structurally related to dichloropyridazine precursors is Pyridafol.

- Pyridafol: This herbicide's mode of action is the inhibition of photosynthetic electron transport at photosystem II.[5] It is effective against a range of broad-leaved weeds and grasses.[5] While the direct commercial synthesis of Pyridafol may start from a more complex intermediate, a plausible laboratory-scale synthesis can be envisioned starting from a dichloropyridazine isomer.[3]

Fungicides

Pyridazine derivatives have shown significant fungicidal activity against a variety of plant pathogens. The incorporation of the pyridazine scaffold can lead to compounds with broad-spectrum antifungal properties.[2][6] Research has demonstrated the efficacy of various substituted pyridazinones and related structures against economically important fungal diseases.

II. Quantitative Data on Agrochemical Efficacy

The following tables summarize the biological activity of various pyridazine derivatives, showcasing their potential in agrochemical applications.

Table 1: Fungicidal Activity of Pyridazine Derivatives against Phytopathogenic Fungi

Compound	Fungal Species	EC50 (µg/mL)	Reference
Compound 4j	Fusarium solani	6.3	[2]
Pyricularia oryzae	7.7	[2]	
Alternaria brassicae	7.1	[2]	
Valsa mali	7.5	[2]	
Alternaria alternata	4.0	[2]	
Compound 1m	Alternaria alternata	9.9	[2]
Botrytis cinerea	9.4	[2]	
Compound 4f	Exserohilum turcicum	29.14	
Rhizoctonia solani	12.68	[7]	
Colletotrichum capsica	8.81	[7]	
Fusarium graminearum	29.97	[7]	[7]
Compound 4q	Rhizoctonia solani	38.88	
Colletotrichum capsica	41.67	[7]	

III. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative agrochemical from a dichloropyridazine starting material. Note: The synthesis of Pyridafol is presented as a plausible multi-step pathway for research purposes, starting from the related isomer 3,6-dichloropyridazine, for which a detailed protocol for a key intermediate is available.

Synthesis of 6-Chloro-2H-pyridazin-3-one (A Key Intermediate)

This protocol describes the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine to yield a key pyridazinone intermediate.

Materials:

- 3,6-Dichloropyridazine
- Acetic acid
- Water
- Potassium acetate
- Ethyl acetate
- Saturated brine solution
- Anhydrous sodium sulfate
- Microwave reactor
- Rotary evaporator
- Standard laboratory glassware

Procedure:[\[1\]](#)

- In a microwave reactor vessel, dissolve 1.0 g (6.71 mmol) of 3,6-dichloropyridazine in a mixture of 16.7 mL of acetic acid and 3.3 mL of water.
- Add 0.66 g (6.76 mmol) of potassium acetate to the solution.
- Seal the vessel and heat the mixture to 140 °C in the microwave reactor for 70 minutes.
- After the reaction is complete, allow the flask to cool to room temperature.
- Remove the solvent by vacuum evaporation using a rotary evaporator.
- To the residue, add 50 mL of ethyl acetate and 50 mL of water.

- Transfer the mixture to a separatory funnel and separate the layers.
- Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.
- Combine the organic phases and wash with 50 mL of saturated brine solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-chloro-2H-pyridazin-3-one.

Plausible Synthesis of Pyridafol (Multi-step)

This proposed synthesis outlines a potential route to Pyridafol from the 6-chloro-2H-pyridazin-3-one intermediate.

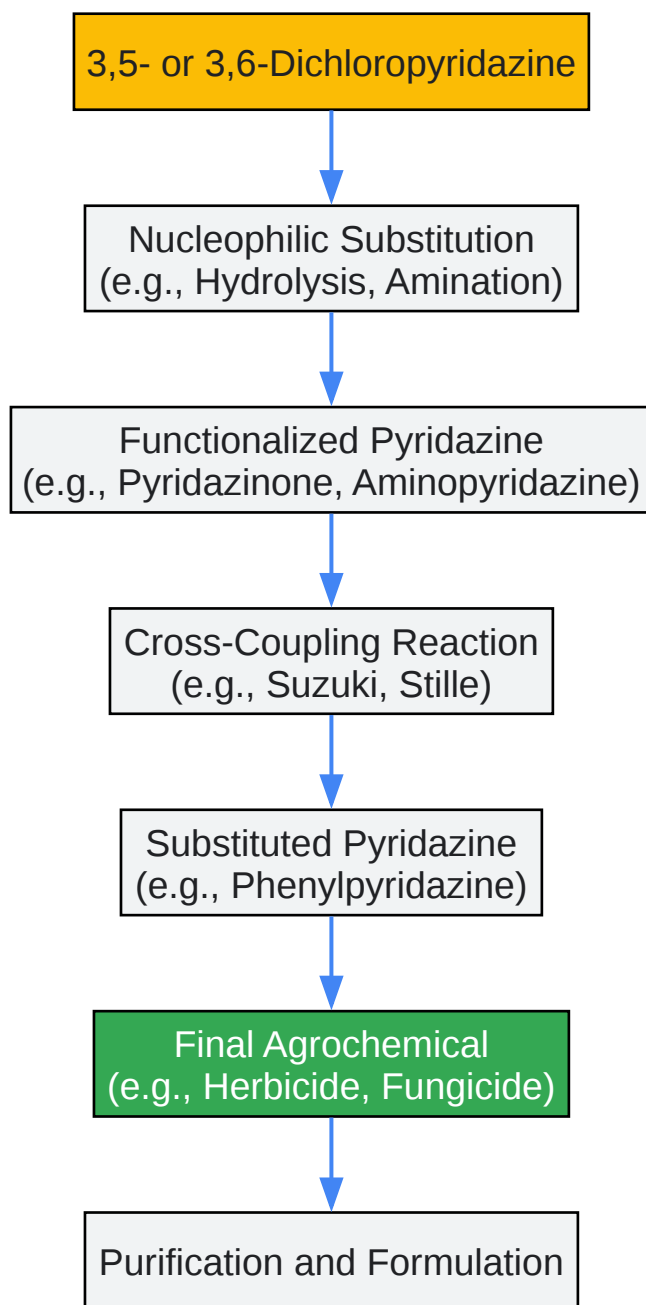
Step 1: Phenylation of 6-Chloro-2H-pyridazin-3-one This step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the phenyl group at the 6-position.

Step 2: Hydrolysis/Tautomerization to Pyridafol The final step would involve the conversion of the pyridazinone to the corresponding hydroxypyridazine tautomer, which is Pyridafol. The commercial synthesis of Pyridafol is reported to start from 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation and hydrolysis.[3]

IV. Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of pyridazine-based agrochemicals starting from a dichloropyridazine.

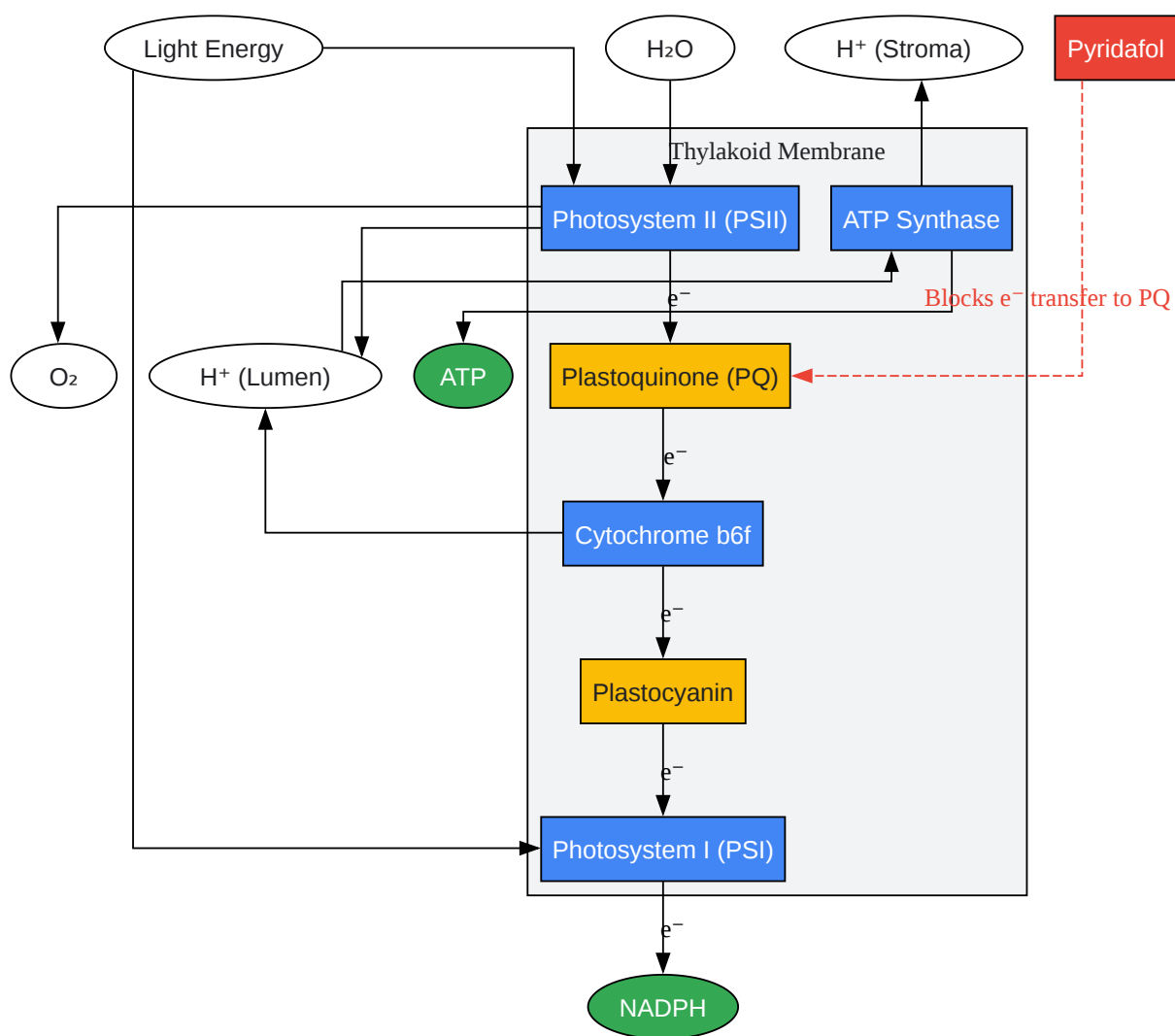


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Caption: General workflow for the synthesis of pyridazine-based agrochemicals.

Signaling Pathway: Inhibition of Photosystem II by Pyridafol

This diagram illustrates the mechanism of action of the herbicide Pyridafol, which involves the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).



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Caption: Mechanism of action of Pyridafol as a Photosystem II inhibitor.

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